molecular formula C13H20O B14419996 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol CAS No. 82431-50-3

2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol

Katalognummer: B14419996
CAS-Nummer: 82431-50-3
Molekulargewicht: 192.30 g/mol
InChI-Schlüssel: ISICKZDUMMJPNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol is an organic compound that belongs to the class of cyclohexenols This compound features a cyclohexene ring substituted with methyl, prop-1-en-2-yl, and prop-2-en-1-yl groups, along with a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a cyclohexenone, while reduction could produce a cyclohexanol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol: Lacks the prop-2-en-1-yl group.

    5-(Prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Lacks the methyl group.

    2-Methyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Lacks the prop-1-en-2-yl group.

Uniqueness

The presence of both prop-1-en-2-yl and prop-2-en-1-yl groups, along with the methyl group, makes 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol unique

Eigenschaften

CAS-Nummer

82431-50-3

Molekularformel

C13H20O

Molekulargewicht

192.30 g/mol

IUPAC-Name

2-methyl-5-prop-1-en-2-yl-1-prop-2-enylcyclohex-2-en-1-ol

InChI

InChI=1S/C13H20O/c1-5-8-13(14)9-12(10(2)3)7-6-11(13)4/h5-6,12,14H,1-2,7-9H2,3-4H3

InChI-Schlüssel

ISICKZDUMMJPNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(CC1(CC=C)O)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.